4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(pyridin-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSOBMFBGYXWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Pyridin 2 Ylmethoxy Pyridine
Reactivity of the Bromo-Substituent
The bromine atom at the 4-position of the pyridine (B92270) ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards certain transformations.
Displacement Reactions and Functional Group Interconversions
The bromo group in 4-bromopyridine (B75155) derivatives can be displaced by a variety of nucleophiles, a reaction facilitated by the electron-deficient nature of the pyridine ring. Nucleophilic aromatic substitution (SNAr) on pyridines occurs preferentially at the 2- and 4-positions. This is because the anionic intermediate formed during nucleophilic attack at these positions is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.com
Common displacement reactions for bromopyridines involve amines, alkoxides, and thiolates. For instance, heating 2,4,6-tribromopyridine (B1317647) with an excess of ammonia (B1221849) can lead to the formation of diaminobromopyridines, demonstrating the susceptibility of the bromo groups to amination. researchgate.net While specific studies on 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine are limited, it is anticipated to undergo similar nucleophilic substitution reactions at the C4 position.
Furthermore, the bromo-substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are expected to proceed efficiently at the C4 position. The reactivity order in palladium-catalyzed cross-coupling reactions generally follows -Br > -OTf > -Cl, highlighting the utility of the bromo functionality for selective transformations. nih.gov For example, various arylboronic acids have been successfully coupled with 4-bromopyridine derivatives to synthesize a range of substituted pyridines. researchgate.netnih.gov
The following table summarizes potential cross-coupling reactions at the 4-position of the pyridine ring.
| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Functional Group |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/heteroaryl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Alkynyl |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Amino |
| Heck | Alkene | Pd catalyst, base | Alkenyl |
| Stille | Organostannane | Pd catalyst | Various organic groups |
Aryl Halide Isomerization Mechanisms involving Pyridyne Intermediates
The isomerization of aryl halides, particularly bromopyridines, can occur under basic conditions through the formation of highly reactive pyridyne intermediates. huarongpharma.com For instance, the treatment of 3-bromopyridines with a strong base can lead to the formation of a 3,4-pyridyne intermediate. This intermediate can then be trapped by nucleophiles or undergo rearomatization to yield a mixture of 3- and 4-substituted pyridines.
Reactivity of the Pyridylmethoxy Moiety
The pyridylmethoxy group introduces a second pyridine ring and an ether linkage, both of which have their own characteristic reactivities.
Nucleophilic and Electrophilic Transformations on the Pyridine Rings
Both pyridine rings in this compound are susceptible to electrophilic substitution, although pyridine itself is generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack, when it occurs, is directed to the 3- and 5-positions.
Nucleophilic substitution can also occur on the unsubstituted pyridine ring, particularly if it is activated by an electron-withdrawing group or through N-oxidation. The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide.
Reactions Involving the Ether Linkage
The ether linkage in the pyridylmethoxy moiety is generally stable. However, cleavage of pyridyl methyl ethers can be achieved under specific conditions. acs.orgosti.gov For instance, treatment with strong acids like hydroiodic acid (HI) can lead to the cleavage of the ether bond. masterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion. The regioselectivity of cleavage in unsymmetrical ethers depends on the nature of the groups attached to the oxygen. In the case of this compound, cleavage would likely result in 4-bromo-2-hydroxypyridine (B129990) and 2-(iodomethyl)pyridine.
Oxidative and Reductive Transformations
The pyridine rings in this compound can undergo both oxidative and reductive transformations.
Oxidation of the pyridine nitrogen atom can be achieved using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), to form the corresponding N-oxide. N-oxidation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.
Reduction of the pyridine ring can be accomplished using various reducing agents. Catalytic hydrogenation over a platinum or palladium catalyst can reduce the pyridine ring to a piperidine (B6355638) ring. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this transformation. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may lead to partially reduced products like tetrahydropyridine (B1245486) derivatives. huarongpharma.com It is also possible to selectively reduce the bromo-substituent. For example, zinc dust in an acidic medium can replace the bromine atom with a hydrogen atom. huarongpharma.com
The following table provides a summary of potential oxidative and reductive transformations.
| Transformation | Reagent(s) | Product Type |
| N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxide |
| Ring Reduction | H₂, Pd/C or PtO₂ | Piperidine derivative |
| Partial Ring Reduction | NaBH₄ | Tetrahydropyridine derivative |
| Debromination | Zn, H⁺ | 2-(pyridin-2-ylmethoxy)pyridine |
Lack of Publicly Available Research Data on the Coordination Chemistry of this compound
A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the publicly accessible research concerning the coordination chemistry and ligand properties of the specific compound this compound. At present, there are no detailed studies, scholarly articles, or datasets that would allow for a thorough and scientifically accurate discussion of its behavior as a ligand in the formation of metal complexes.
Consequently, it is not possible to provide a detailed and accurate article on the "" with a specific focus on its coordination chemistry and ligand properties as requested. The absence of empirical data, such as stability constants, bond lengths, or spectroscopic information for its metal complexes, precludes the creation of the requested data tables and in-depth research findings.
Further research and publication in peer-reviewed scientific journals are required to elucidate the coordination chemistry of this compound. Until such studies are conducted and made public, a comprehensive and authoritative article on this specific topic cannot be generated.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR Spectral Analysis for Structural Assignment
¹H (Proton) NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, one would expect to observe distinct signals for the protons on both the bromo-substituted pyridine (B92270) ring and the pyridin-2-ylmethoxy group.
Expected ¹H NMR Data Analysis:
Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. Protons on the aromatic rings would appear in the downfield region (typically 6.5-8.5 ppm). The methylene (B1212753) protons (-CH₂-) of the methoxy (B1213986) bridge would appear further upfield.
Integration: The area under each peak would be proportional to the number of protons it represents, confirming the number of protons in each unique position.
Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent non-equivalent protons would split the signals into doublets (d), triplets (t), or multiplets (m), revealing which protons are neighbors in the structure.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule would give a distinct signal.
Expected ¹³C NMR Data Analysis:
Chemical Shift (δ): Aromatic carbons would resonate in the downfield region (approx. 110-165 ppm). The methylene bridge carbon (-CH₂-) would appear in the upfield region. The presence of the electronegative bromine and oxygen atoms would influence the chemical shifts of the carbons attached to them.
Hypothetical Data Table for ¹H and ¹³C NMR:
| Assignment | ¹H NMR Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) | ¹³C NMR Chemical Shift (ppm) |
| Methylene (-CH₂-) | Data not available | Data not available |
| Pyridine Ring 1 | Data not available | Data not available |
| Pyridine Ring 2 | Data not available | Data not available |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the proton connectivity within each pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in connecting the pyridin-2-ylmethoxy group to the 4-bromopyridine (B75155) ring through the ether linkage.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula, confirming the presence of bromine, carbon, hydrogen, nitrogen, and oxygen in the correct proportions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible.
Hypothetical HRMS Data Table:
| Elemental Formula | Calculated Mass | Observed Mass [M+H]⁺ |
| C₁₁H₉BrN₂O | Data not available | Data not available |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound, typically generating protonated molecules [M+H]⁺ with minimal fragmentation. This would confirm the molecular weight of the intact molecule. Tandem MS (MS/MS) experiments could be performed to induce fragmentation and study the resulting patterns, which would reveal characteristic losses, such as the cleavage of the ether bond or fragmentation of the pyridine rings.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Vibrational Spectroscopy Data Analysis:
C-O-C Stretch: A strong band characteristic of the ether linkage would be expected.
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would confirm the presence of the two pyridine rings.
C-H Stretching: Signals corresponding to aromatic C-H bonds would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.
C-Br Stretch: A band in the lower frequency (fingerprint) region would indicate the presence of the carbon-bromine bond.
Hypothetical Vibrational Spectroscopy Data Table:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Data not available |
| Aliphatic C-H Stretch | Data not available |
| Aromatic C=C/C=N Stretch | Data not available |
| C-O-C Ether Stretch | Data not available |
| C-Br Stretch | Data not available |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts. Key vibrational modes would include:
C-H stretching vibrations of the aromatic pyridine rings.
C=N and C=C stretching vibrations within the pyridine rings, typically appearing in the 1600-1400 cm⁻¹ region.
C-O-C stretching vibrations of the ether linkage, which are usually strong and found in the 1250-1050 cm⁻¹ range.
C-Br stretching vibrations , which would appear at lower wavenumbers.
Pyridine ring bending and deformation modes .
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
A Raman spectrum of this compound would provide valuable information, especially regarding the vibrations of the pyridine rings and the C-Br bond. Expected characteristic signals would include:
Ring breathing modes of both pyridine rings, which are often strong and highly characteristic in Raman spectra.
Symmetric C-C and C-N stretching vibrations .
Vibrations associated with the C-O-C ether bridge .
Despite its utility for structural elucidation, no experimental Raman spectroscopic data for this compound were found in the reviewed sources.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals.
The UV-Vis spectrum of this compound would be dominated by π → π* transitions associated with the two pyridine aromatic systems. The presence of the bromine atom and the ether linkage would act as auxochromes, potentially shifting the absorption maxima (λmax) and influencing their intensities. Analysis of the spectrum would help in understanding the electronic structure of the conjugated system.
A representative data table for UV-Vis analysis would typically include:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No published UV-Vis absorption spectra or specific λmax values for this compound could be retrieved from the available literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would yield a wealth of structural data, including:
The crystal system and space group.
Unit cell dimensions (a, b, c, α, β, γ).
Precise bond lengths (e.g., C-Br, C-O, C-N, C-C) and bond angles.
Information on intermolecular interactions in the solid state, such as π-π stacking or halogen bonding.
Below is an example of how crystallographic data would be presented.
Table 1: Example of Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
A thorough search did not uncover any published crystal structure reports for this compound.
Computational and Theoretical Investigations of 4 Bromo 2 Pyridin 2 Ylmethoxy Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of molecular properties based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For molecules similar to 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to calculate optimized bond lengths and bond angles. These calculations provide a precise picture of the molecule's shape and the spatial relationship between its constituent atoms.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data based on Analogous Compounds) This table is for illustrative purposes, showing the type of data obtained from DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| C-O (ether) | ~1.37 Å | |
| O-CH2 | ~1.44 Å | |
| C-N (pyridine) | ~1.34 Å | |
| Bond Angle | C-O-CH2 | ~118° |
| C-C-Br | ~120° |
The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This includes information about molecular orbitals and charge distribution, which are crucial for understanding the molecule's reactivity and properties.
To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the electronic excitation energies, which correspond to the energy required to move an electron from a lower energy occupied orbital to a higher energy unoccupied orbital. These theoretical calculations can predict the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum of the compound. For pyridine (B92270) derivatives, TD-DFT calculations can identify the nature of these electronic transitions, such as n → π* or π → π* transitions, providing insight into their photophysical properties.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The analysis of the frontier molecular orbitals is particularly important for predicting chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates that the molecule is more reactive. For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO–LUMO gap was found to be 4.343 eV.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data based on Analogous Compounds) This table is for illustrative purposes, showing typical data from HOMO-LUMO analysis.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.5 eV |
Electrostatic Surface Analysis and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface of the molecule, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms and the region around the bromine atom might exhibit positive potential, suggesting their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.
Topological and Non-Covalent Interaction Studies (e.g., ELF, LOL, ALIE, RDG)
Topological analysis of various scalar fields derived from the electron density allows for a quantitative and visual understanding of chemical bonding and intermolecular interactions. researchgate.net Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG) are instrumental in this regard. jussieu.fracs.orgchemrxiv.org
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear picture of electron pairing and localization, effectively partitioning the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs. jussieu.frjussieu.fr Similarly, the Localized Orbital Locator (LOL), which is based on the kinetic-energy density, offers a complementary view of electron localization, with high values indicating regions where localized orbitals overlap, such as in bonds and lone pair regions. rsc.orgcdnsciencepub.comresearchgate.net
For this compound, an ELF and LOL analysis would be expected to show:
High Localization Regions (ELF/LOL values approaching 1.0): These would correspond to the C-H, C-C, C-N, C-O, and C-Br covalent bonds, clearly delineating the bonding framework of the molecule.
Lone Pair Basins: Distinct localization domains (attractors) would be found near the nitrogen and oxygen atoms, corresponding to their non-bonding electron pairs. The lone pair on the pyridine nitrogen that is not involved in the aromatic system would be particularly well-defined. youtube.com
Core Basins: Separate basins would be observed for the core electrons of the carbon, nitrogen, oxygen, and bromine atoms.
Delocalization: The π-electron system of the two pyridine rings would be visible as a region of more delocalized electrons compared to the σ-framework.
Average Local Ionization Energy (ALIE)
The Average Local Ionization Energy (ALIE) is a conceptual tool that provides the average energy needed to remove an electron from any point in the space of a molecule. acs.orgresearchgate.net Regions with low ALIE values indicate sites that are most susceptible to electrophilic attack. figshare.com For this compound, an ALIE surface analysis would likely predict that the lone pair regions of the two pyridine nitrogen atoms are the most reactive sites toward electrophiles, as these areas would possess the lowest ionization energy. acs.org
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing weak non-covalent interactions (NCIs) in real space. mdpi.comnih.gov By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive steric clashes. scielo.org.mxchemrxiv.org
An RDG analysis of a dimer or crystal structure of this compound would be crucial for understanding its supramolecular chemistry. It would likely reveal:
Van der Waals Interactions: Broad, low-density green surfaces between molecules, indicating general van der Waals contacts.
Hydrogen Bonds: Small, blue-colored discs or surfaces between potential hydrogen bond donors (C-H groups) and acceptors (the N or O atoms), indicating weak C-H···N or C-H···O interactions.
Steric Repulsion: Red-colored regions indicating steric clashes where molecular fragments are too close.
π-π Stacking: Potential for weak attractive interactions between the pyridine rings of adjacent molecules.
| Analysis Method | Predicted Observation | Chemical Interpretation |
|---|---|---|
| ELF / LOL | High values (>0.8) for C-C, C-H, C-N, C-O, C-Br bonds. Distinct basins on N and O atoms. | Clear visualization of covalent bonds and lone pairs. Confirms Lewis structure. |
| ALIE | Lowest energy values located on the pyridine nitrogen atoms. | The nitrogen atoms are the most probable sites for electrophilic attack or protonation. |
| RDG (Dimer) | Low-gradient spikes in low-density regions between molecules. | Presence of intermolecular non-covalent interactions such as C-H···N hydrogen bonds and π-π stacking, which stabilize the solid-state structure. |
Prediction of Chemical Reactivity and Selectivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the reactivity of organic molecules. ias.ac.inresearcher.life By calculating properties such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and various reactivity descriptors, one can gain a robust understanding of a molecule's kinetic and thermodynamic behavior in chemical reactions. mostwiedzy.plnih.gov
Frontier Molecular Orbitals (HOMO-LUMO)
The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site).
For this compound, it is anticipated that:
HOMO: The HOMO would likely be distributed across the π-systems of the pyridine rings, with significant contributions from the p-orbitals of the nitrogen and ether oxygen atoms. This indicates that these areas are the most susceptible to attack by electrophiles.
LUMO: The LUMO is expected to be a π* orbital distributed over the pyridine rings, indicating the sites for potential nucleophilic attack, particularly at carbon atoms.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
Chemical Reactivity and Selectivity
The presence of various functional groups on the pyridine rings dictates the molecule's reactivity and regioselectivity. The bromine atom is an electron-withdrawing group that deactivates the ring towards electrophilic substitution but acts as an ortho-, para-director. The alkoxy group (-OCH2-Py) is activating and also an ortho-, para-director. The nitrogen atom within the pyridine ring is strongly deactivating towards electrophilic aromatic substitution. nih.gov Computational analysis of the transition states for potential reactions (e.g., electrophilic substitution) can determine the most likely reaction pathways and predict the major products. For nucleophilic aromatic substitution, the positions ortho and para to the bromine atom and the ring nitrogen would be the most activated sites.
| Descriptor | Predicted Finding | Interpretation |
|---|---|---|
| HOMO Energy | Relatively high | Indicates moderate ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relatively low | Indicates moderate ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Moderate | Suggests good kinetic stability but accessible reactivity. |
| Most Negative MEP | Located on pyridine nitrogen atoms. | Primary sites for protonation and electrophilic attack. |
| Most Probable Nucleophilic Site | Pyridine nitrogen atoms. | The lone pairs on the nitrogen atoms are the most available for reaction with electrophiles. |
| Most Probable Electrophilic Site | Carbon atoms ortho/para to the ring nitrogen and bromine. | These positions are activated for nucleophilic aromatic substitution. |
Structural Modifications and Derivative Synthesis Strategies
Design Principles for Analogues with Modified Substituents
The design of analogues based on the 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine framework is guided by principles aimed at systematically altering the molecule's physicochemical and biological properties. Key considerations include the modification of the linker, the substitution pattern on the pyridine (B92270) rings, and the nature of the substituents themselves.
Substituent Effects: The bromine atom at the 4-position is a key functional handle. It can be replaced with a variety of other groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functionalities. The choice of substituent is dictated by the desired outcome; electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the pyridine ring.
Positional Isomerism: Moving the bromo-substituent to other positions on the pyridine ring or altering the connection point of the pyridinylmethoxy group generates constitutional isomers. These isomers can exhibit significantly different steric and electronic profiles, leading to different coordination behaviors and biological activities. Molecular modeling is often employed to predict the binding modes and affinities of such analogues. nih.gov
The following table summarizes key design principles for creating analogues.
| Design Principle | Target Moiety | Potential Modification | Desired Outcome |
| Linker Length Adjustment | -CH₂-O- Bridge | Shorten or lengthen the alkyl chain; introduce rigidity (e.g., with double bonds). | Optimize spatial arrangement and binding geometry. |
| Electronic Tuning | 4-Bromo Substituent | Replace with electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -CN, -CF₃) groups. | Modulate pKa, redox potential, and reaction kinetics. |
| Steric Hindrance Control | Pyridine Rings | Introduce bulky groups (e.g., tert-butyl) near the nitrogen atoms. | Influence coordination selectivity and reaction rates. |
| Solubility Enhancement | Overall Scaffold | Add polar functional groups (e.g., -COOH, -SO₃H). | Improve solubility in aqueous or polar organic solvents. |
Synthesis of Pyridine-Fused and Polyheterocyclic Systems Containing the Scaffold
The this compound scaffold is an excellent precursor for the synthesis of more complex, rigid polyheterocyclic systems. The presence of the bromo-substituent is particularly advantageous, as it provides a reactive site for intramolecular cyclization reactions to form fused rings.
One powerful strategy is the use of palladium-catalyzed intramolecular C-H arylation. beilstein-journals.org In a hypothetical application to a derivative of the title compound, an N-aryl group bearing a C-Br bond could be introduced via the ether linkage. A subsequent intramolecular reaction, catalyzed by a palladium complex with an appropriate phosphine (B1218219) ligand, could then induce cyclization between the bromo-position and a C-H bond on an adjacent ring, leading to the formation of a multiply fused heteroaromatic product. beilstein-journals.org
Furthermore, existing pyridine rings can be used to build additional fused structures. For example, aminopyridine derivatives can undergo cyclocondensation reactions with various reagents to form pyrido[2,3-d]pyrimidines. nih.gov A common approach involves reacting a 2-aminopyridine (B139424) derivative with reagents like ethyl acetoacetate, formic acid, or acetic anhydride. nih.govnih.gov Similarly, treatment with malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. nih.gov These established synthetic routes could be adapted for derivatives of this compound where an amino group has been installed.
The table below outlines several established methods for synthesizing fused pyridine systems that could be conceptually applied to derivatives of the target compound.
| Reaction Type | Key Reagents | Resulting Fused System | Reference |
| Intramolecular C-H Arylation | Pd(OAc)₂, Phosphine Ligand, Base | Multiply Fused Heterocycles | beilstein-journals.org |
| Cyclocondensation | Ethyl Acetoacetate, Acetic Anhydride | Pyrido[2,3-d]pyrimidines | nih.govnih.gov |
| Reaction with Nitriles | Malononitrile | 1,8-Naphthyridines | nih.gov |
| Treatment of Dibenzoylporphyrins | Ammonium Acetate | Oxopyridochlorins | rsc.org |
Preparation of Bridging Ligands and Metallomimetic Systems
The two pyridine nitrogen atoms in this compound make it a natural bidentate ligand, capable of coordinating to a single metal center. However, its structure is also well-suited for modification into bridging ligands, which can simultaneously coordinate to two or more metal centers to form polynuclear complexes.
A primary strategy for converting the scaffold into a bridging ligand involves functionalizing the bromo-position. Using cross-coupling reactions, the bromine atom can be replaced with another coordinating moiety, such as another pyridine, a pyrazole, or an imidazole (B134444) ring. For example, a Suzuki coupling reaction with a pyridinylboronic acid derivative would yield a terpyridine-like system, a classic bridging ligand. The resulting multitopic ligand would possess distinct coordination pockets capable of binding different metal ions.
The synthesis of a nickel(II) complex with a related Schiff base ligand, [4-Bromo-N-(pyridin-2-ylmethylidene)aniline], demonstrates the utility of bromo-substituted pyridine derivatives in coordination chemistry. researchgate.net In this complex, the pyridine nitrogen and the imine nitrogen coordinate to the metal center, while the bromo-substituent remains available for potential post-complexation modification. This highlights how the core components of the title compound are amenable to forming stable metal complexes.
Development of Dendritic and Polymeric Architectures Incorporating Pyridine Moieties
Dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. thno.org Pyridine-containing scaffolds are valuable building blocks for such architectures due to their rigid structure and well-defined coordination properties. The this compound structure is a suitable candidate for incorporation into these larger systems.
A highly relevant synthetic approach is demonstrated in the preparation of 4-bromo-2,6-bis(2-pyridyl)pyridine, which serves as a precursor for dendritic bis-terpyridine ligands. researchgate.net In this analogue, the bromo-group acts as a focal point for the convergent or divergent synthesis of dendrimers. It can be converted into a reactive group (e.g., an ethynyl (B1212043) or boronic ester) and coupled to a multifunctional core or to other monomer units to propagate the dendritic structure.
By analogy, the bromine atom on this compound can be used as an attachment point to a polymer backbone or as a reactive site for polymerization. For example, Sonogashira coupling with a diethynyl-functionalized monomer could lead to the formation of a conjugated polymer incorporating the pyridine moiety, potentially yielding materials with interesting photophysical or electronic properties. The ability to precisely control the structure and functionality of dendritic polymers makes them promising for a range of applications. thno.org
The following table lists examples of bromo-pyridine precursors used in the synthesis of advanced molecular architectures.
| Precursor Compound | Synthetic Target | Key Reaction Type | Reference |
| 4-bromo-2,6-bis(2-pyridyl)pyridine | Dendritic bis-terpyridine Ligands | Cross-coupling Reactions | researchgate.net |
| 4-Bromo-N-(pyridin-2-ylmethylidene)aniline | Metal-Organic Complexes | Schiff Base Condensation, Coordination | researchgate.net |
Applications of 4 Bromo 2 Pyridin 2 Ylmethoxy Pyridine and Its Derivatives in Specialized Chemical Domains
Catalysis and Ligand Design for Metal-Mediated Transformations
The presence of multiple nitrogen atoms and a modifiable bromine substituent in the 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine scaffold allows for its use as a versatile ligand in metal-mediated catalysis. The pyridine (B92270) moieties can coordinate to a metal center, while the bromo group can be a site for further functionalization or can influence the electronic properties of the resulting metal complex.
While direct studies on this compound in supported palladium catalysis are not extensively documented, the principles of using pyridine-based ligands for immobilizing palladium catalysts are well-established. Polymer-supported pyridine ligands have been successfully employed in palladium-catalyzed C(sp3)–H arylation reactions. acs.orgacs.org These systems offer the advantage of catalyst recovery and reuse, which is crucial for sustainable chemical processes. nih.gov
The general approach involves anchoring a pyridine-containing ligand onto a solid support, such as a polymer or silica, and then coordinating palladium to the immobilized ligand. The resulting heterogeneous catalyst can then be used in various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. nih.govacs.orgnih.gov The pyridine moiety in this compound could serve as the anchor point to a support material, creating a supported ligand for palladium. The bromo-substituent on the pyridine ring could potentially influence the catalyst's activity and selectivity. Research in this area has shown that functionalized porous organic polymers can serve as effective supports for palladium nanoparticles, creating active and recyclable catalysts for cross-coupling reactions. nih.gov
| Catalyst System | Support Material | Catalytic Application | Key Advantages |
|---|---|---|---|
| Palladium on Polymer-Supported Pyridine | Functionalized Polymer | C(sp3)–H Arylation | Catalyst reusability, controlled selectivity acs.orgacs.org |
| Palladium on Amide/Ether Functionalized Porous Organic Polymer (Pd@AEPOP) | Porous Organic Polymer | Heck and Suzuki Reactions | High efficiency, recyclability nih.gov |
| Palladium on Metal-Organic Frameworks (MOFs) | Zeolitic Imidazolate Framework (ZIF) | Cross-Coupling Reactions | High stability and dispersion of Pd nanoparticles nih.gov |
Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis due to their ability to create a stereochemically defined environment around a metal center. acs.orgresearchgate.netnih.gov While specific applications of this compound in this domain are not widely reported, its core structure is amenable to modifications that could induce chirality. For instance, the methylene (B1212753) bridge could be substituted with a chiral group, or a chiral auxiliary could be attached to one of the pyridine rings.
The development of chiral pyridine-oxazoline (PyOX) ligands has shown the potential of hybrid pyridine-based ligands in a variety of asymmetric reactions. rsc.orgresearchgate.net These ligands have been successful in reactions such as enantioselective hydrogenations and C-H borylation. acs.orgrsc.org The design of such ligands often focuses on creating a rigid and tunable chiral environment to achieve high stereoselectivity. acs.org The this compound scaffold could potentially be elaborated into a novel class of chiral ligands for asymmetric metal catalysis.
The pyridyl and ether functionalities within this compound make it an excellent candidate for forming coordination complexes with a variety of transition metals. Pyridine and its derivatives are widely used as N-donor ligands in coordination chemistry. nih.gov The resulting metal complexes can have interesting structural, electronic, and magnetic properties, with potential applications in catalysis and materials science.
The coordination of substituted pyridine ligands to palladium(II) has been shown to yield efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic nature of the substituents on the pyridine ring can significantly influence the catalytic activity of the resulting palladium complex. nih.gov The bromo substituent in this compound would act as an electron-withdrawing group, which could modulate the Lewis acidity of the coordinated metal center and, in turn, its catalytic performance.
Materials Science Applications
The versatility of the this compound structure also lends itself to applications in materials science, particularly in the synthesis of functional nanomaterials and as a component in energy conversion systems.
While direct use of this compound as a precursor for functional nanomaterials is not well-documented, pyridine derivatives, in general, play a role in the synthesis of nanoparticles. They can act as capping agents, controlling the growth and stability of metal nanoparticles. researchgate.net The pyridine moiety can coordinate to the surface of the growing nanoparticle, preventing aggregation and influencing its final size and shape. frontiersin.orgnih.gov
For instance, pyridine-based compounds have been used as solvents and capping agents in the synthesis of quantum dots (QDs), which are semiconductor nanocrystals with size-dependent optical and electronic properties. rsc.orgrsc.orgwikipedia.org The ability of the pyridine nitrogen to coordinate to the QD surface allows for passivation of surface defects and enhances their photoluminescence. The bifunctional nature of this compound, with its two pyridine rings, could offer unique coordination modes on the surface of a nanomaterial, potentially leading to novel material properties.
A significant area where pyridine-based ligands have found extensive application is in the development of ruthenium-based dyes for dye-sensitized solar cells (DSSCs). mdpi.commdpi.comnih.gov These solar cells utilize a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). Ruthenium polypyridyl complexes are among the most efficient sensitizers developed to date. mdpi.com
Role as Intermediates in Fine Chemical Synthesis (e.g., Agrochemical Intermediates)
The compound this compound possesses two key reactive sites: the bromine atom on the pyridine ring and the pyridin-2-ylmethoxy group. The bromine atom can be readily displaced through various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide range of substituents. This functional handle is a common feature in the synthesis of complex molecules, including those with potential agrochemical applications.
The pyridin-2-ylmethoxy moiety can influence the molecule's solubility, polarity, and potential for coordination with metal centers, which can be relevant in certain catalytic processes or biological interactions. Pyridine-based structures are known to be present in a variety of fungicides, herbicides, and insecticides. nih.gov
Despite the synthetic potential of this compound, a thorough search of chemical and patent literature did not yield specific examples of its use as a direct precursor to a named agrochemical. The synthesis of many pyridine-containing agrochemicals often starts from more fundamental building blocks, and while structures with some similarity may be formed during the synthetic sequence, the specific compound is not identified as a key intermediate.
For instance, the synthesis of various pyridine-based fungicides often involves the coupling of a functionalized pyridine ring with other aromatic or heterocyclic systems. researchgate.net While this general strategy aligns with the potential reactivity of this compound, no literature has been found that explicitly details this transformation for a commercial agrochemical.
Given the absence of direct evidence from available sources, a data table detailing research findings on the use of this compound in agrochemical synthesis cannot be constructed. Further research and publication in this specific area would be necessary to populate such a table with scientifically validated information.
Mechanistic Studies of Reactions Involving 4 Bromo 2 Pyridin 2 Ylmethoxy Pyridine
Investigation of Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic studies on 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine are not extensively documented in the public domain. However, the kinetics of similar reactions, such as the Suzuki-Miyaura coupling of other bromopyridines, have been investigated, providing a framework for understanding the reactivity of this compound.
For nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the pyridine (B92270) ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is key to the reaction's progress. The reaction kinetics for SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have been studied, and the data in the table below provides insight into the activation parameters. While the substrate is different, the general principles of activation enthalpy and entropy are relevant.
| Leaving Group at C-2 | Relative Rate at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
|---|---|---|---|
| -F | ~1 | 19.8 | -9.1 |
| -Cl | ~1 | 16.3 | -20.6 |
| -Br | ~1 | 20.9 | -4.8 |
| -I | ~1 | 15.7 | -22.2 |
| -CN | ~50 | 18.4 | -7.5 |
This table is based on data for 2-substituted N-methylpyridinium ions and is intended to be illustrative of the kinetic parameters in SNAr reactions of substituted pyridines. nih.gov
Elucidation of Reaction Pathways and Transition States
The reaction pathways for transformations involving this compound are best understood by examining the established mechanisms of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages:
Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-Br bond of this compound. This step proceeds through a three-center transition state, leading to a square planar Pd(II) complex. This is often the rate-limiting step in the cycle. csbsju.edu
Transmetalation: The organic group from an organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the bromide. This step typically requires the presence of a base to activate the organoboron species. The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent. researchgate.netyoutube.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the energy profiles of these reaction pathways and characterizing the geometries of the transition states. For the Sonogashira coupling of bromobenzene, DFT calculations have suggested that the oxidative addition is the rate-determining step. nih.gov
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway for this compound would involve the following steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom. This is favored at the 4-position due to the ability of the nitrogen atom in the pyridine ring to stabilize the resulting negative charge through resonance. stackexchange.com
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The stability of this complex is crucial, and it is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
Departure of the Leaving Group: The bromide ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.
Recent studies have suggested that not all SNAr reactions proceed through a distinct two-step mechanism. In some cases, a concerted mechanism, where the C-nucleophile bond formation and C-leaving group bond cleavage occur in a single transition state, may be operative. nih.gov
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide crucial evidence for proposed reaction mechanisms.
In the context of palladium-catalyzed cross-coupling reactions , several key intermediates are proposed in the catalytic cycle:
Pd(0)Ln Complex: The active catalyst, where L represents a ligand (e.g., a phosphine).
(Aryl)Pd(II)(Br)Ln Complex: Formed after the oxidative addition of this compound to the Pd(0) catalyst. These square planar complexes are often stable enough to be characterized by techniques like NMR spectroscopy.
(Aryl)Pd(II)(R)Ln Complex: Formed after transmetalation, where R is the organic group transferred from the coupling partner.
Boronate Complexes: In the Suzuki-Miyaura reaction, intermediates involving the coordination of the boronic acid or a boronate species to the palladium center have been proposed and, in some cases, identified. researchgate.net
The table below summarizes the key intermediates in a typical Suzuki-Miyaura cross-coupling reaction.
| Intermediate | Description | Role in Catalytic Cycle |
|---|---|---|
| Pd(0)Ln | Active palladium catalyst with associated ligands. | Initiates the cycle by undergoing oxidative addition. |
| (Aryl)Pd(II)(Br)Ln | Palladium(II) complex formed after oxidative addition. | Reacts with the organoboron reagent in the transmetalation step. |
| (Aryl)Pd(II)(OR')Ln | A hydroxo or alkoxo palladium complex formed by the exchange of the halide with the base. This is often a key intermediate for transmetalation. | Facilitates the transfer of the organic group from the boron atom to the palladium center. |
| (Aryl)Pd(II)(R)Ln | Diorganopalladium(II) complex formed after transmetalation. | Undergoes reductive elimination to form the final product. |
For SNAr reactions , the primary intermediate is the Meisenheimer complex . This anionic σ-complex is typically transient and difficult to isolate but can be studied using spectroscopic methods under specific conditions. Its structure, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom, is a cornerstone of the mechanistic understanding of SNAr on pyridine systems. stackexchange.com
Impact of Catalysts and Reagents on Reaction Mechanisms
The choice of catalysts and reagents can have a profound impact on the reaction mechanism, rate, and selectivity.
Catalysts in Cross-Coupling Reactions
Palladium Source: While various palladium sources can be used, they typically generate a Pd(0) species in situ, which is the active catalyst.
Ligands: The ligands coordinated to the palladium center are critical. They influence the stability, solubility, and reactivity of the catalyst. Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition and reductive elimination steps. The nature of the ligand can also influence which step of the catalytic cycle is rate-limiting.
Copper Co-catalysis: In Sonogashira couplings, a copper(I) co-catalyst is often used. It is believed to react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira reactions have also been developed, proceeding through a different mechanistic pathway for the introduction of the alkyne. libretexts.org
Reagents
Base: In Suzuki-Miyaura reactions, the base plays a crucial role in the transmetalation step. It is generally believed to activate the organoboronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly affect the reaction rate and yield. researchgate.net In Sonogashira couplings, a base (typically an amine) is required to deprotonate the terminal alkyne.
Solvent: The polarity and coordinating ability of the solvent can influence the rates of the individual steps in the catalytic cycle by affecting the solubility of reagents and the stability of intermediates.
The following table outlines the impact of various components on the mechanism of a typical Suzuki-Miyaura reaction.
| Component | Impact on Mechanism |
|---|---|
| Palladium Ligand | Influences the rate of oxidative addition and reductive elimination. Can affect catalyst stability and turnover number. |
| Base | Activates the organoboronic acid for transmetalation. The strength and nature of the base can alter the kinetics of this step. |
| Solvent | Affects the solubility of reactants and the stability of charged intermediates. Can influence the overall reaction rate. |
| Additives | Additives like salts can influence the aggregation state of the catalyst or participate in ligand exchange, thereby affecting the reaction mechanism. |
Structure Activity Relationship Sar Studies of 4 Bromo 2 Pyridin 2 Ylmethoxy Pyridine Analogues
Correlation of Structural Variations with Chemical Reactivity Profiles
The chemical reactivity of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine analogues is intrinsically linked to their molecular structure. The bromine atom at the 4-position of the pyridine (B92270) ring is a key functional handle, primarily participating in palladium-catalyzed cross-coupling reactions. The reactivity of this site can be modulated by electronic and steric effects originating from substituents on either of the pyridine rings.
The pyridine ring bearing the bromo substituent is electron-deficient, which generally enhances its susceptibility to nucleophilic attack and facilitates oxidative addition in catalytic cycles. The nature of substituents on this ring can further tune this reactivity. Electron-withdrawing groups are expected to increase the electrophilicity of the carbon-bromine bond, potentially leading to faster reaction rates in cross-coupling reactions. Conversely, electron-donating groups may decrease the reactivity at this position.
A hypothetical correlation of structural variations with reactivity in a Suzuki-Miyaura coupling reaction is presented below:
| Substituent on Brominated Pyridine Ring | Substituent on Pyridin-2-yl Ring | Expected Relative Reactivity |
| 4-Br, 6-NO2 | Unsubstituted | High |
| 4-Br, 6-Cl | Unsubstituted | Moderate-High |
| 4-Br (unsubstituted) | Unsubstituted | Moderate |
| 4-Br, 6-CH3 | Unsubstituted | Moderate-Low |
| 4-Br (unsubstituted) | 4'-OCH3 | Moderate |
| 4-Br (unsubstituted) | 4'-CF3 | Moderate-High |
Influence of Substituent Effects on Reaction Selectivity and Yield
Substituent effects are a determining factor in the selectivity and yield of reactions involving this compound analogues. In the context of cross-coupling reactions, the electronic nature of substituents can dictate the efficiency of the catalytic cycle.
In cases where multiple reactive sites are present, such as an additional halogen, the inherent electronic properties of the pyridine ring often govern regioselectivity. The positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic substitution and oxidative addition due to resonance effects. nih.gov
The following table illustrates the potential influence of substituents on the yield of a generic Suzuki-Miyaura reaction with phenylboronic acid:
| Substituent on this compound | Expected Yield (%) |
| 6-Nitro | 85-95 |
| 6-Cyano | 80-90 |
| Unsubstituted | 70-80 |
| 6-Methyl | 60-70 |
| 6-Methoxy | 55-65 |
Rational Design Principles for Optimized Chemical Performance
The insights gained from SAR studies enable the formulation of rational design principles for creating this compound analogues with tailored chemical performance. The primary goal is to modulate the electronic and steric properties of the molecule to achieve desired reactivity, selectivity, and stability.
Key design principles include:
Tuning Electronic Properties: The introduction of electron-withdrawing or -donating groups at specific positions on the pyridine rings can be used to fine-tune the reactivity of the C-Br bond. This allows for the optimization of reaction kinetics and thermodynamics.
Steric Hindrance: The strategic placement of bulky substituents can be employed to control regioselectivity in molecules with multiple potential reaction sites. Steric hindrance can also be used to stabilize reactive intermediates or to favor specific conformational isomers.
Solubility and Physical Properties: Modification of the peripheral substituents can be used to alter the solubility and other physical properties of the molecule, which can be crucial for optimizing reaction conditions and facilitating product isolation.
Chelation Effects: The introduction of coordinating functional groups can lead to chelation with the metal center in catalytic reactions, which can profoundly impact catalyst stability, activity, and selectivity.
Ligand Design Strategies Based on SAR Insights
The this compound scaffold is a versatile platform for the design of novel ligands for coordination chemistry and catalysis. SAR insights are instrumental in developing effective ligand design strategies.
The two pyridine nitrogen atoms and the ether oxygen atom can act as coordination sites, allowing for the formation of various metal complexes. The bidentate N,N-coordination of the two pyridine rings is a common binding mode. The bromine atom at the 4-position serves as a reactive site for post-synthetic modification, enabling the introduction of a wide range of functionalities to modulate the steric and electronic properties of the resulting ligand.
Strategies for ligand design based on this scaffold include:
Backbone Modification: Cross-coupling reactions at the 4-bromo position can be used to introduce bulky or electronically diverse groups. This can create specific steric environments around the metal center, influencing the catalytic activity and selectivity. For example, the introduction of a bulky aryl group can create a well-defined binding pocket.
Pendant Arm Functionalization: Substituents on either pyridine ring can be modified to include additional donor atoms, transforming the ligand from bidentate to tridentate or tetradentate. This can enhance the stability of the resulting metal complexes and provide more control over the coordination geometry.
Chiral Ligand Synthesis: The introduction of chiral centers, either in the substituents or through the creation of atropisomers by introducing bulky groups via the 4-bromo position, can lead to the development of asymmetric catalysts.
The systematic application of these SAR-driven design principles allows for the creation of a diverse library of ligands with fine-tuned properties for specific applications in catalysis, sensing, and materials science.
Future Research Directions and Perspectives
Emerging Methodologies in the Synthesis of Complex Pyridine (B92270) Derivatives
The synthesis of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry for over a century. globalresearchonline.net Classical methods such as the Hantzsch and Chichibabin reactions, while foundational, often require harsh conditions and may lack the efficiency and selectivity demanded by modern chemical synthesis. acs.orgijnrd.org Consequently, a significant research focus is on the development of more sophisticated and sustainable synthetic routes.
Recent years have seen a surge in the application of transition-metal-catalyzed reactions , including cross-coupling and cyclization processes, which offer powerful tools for constructing functionalized pyridine rings. researchgate.net Palladium-catalyzed reactions, for instance, are widely used for creating carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net Furthermore, rhodium(III)-catalyzed C-H functionalization is emerging as a one-step method for preparing substituted pyridines from readily available precursors. ijpsonline.com
Multicomponent reactions (MCRs) are gaining prominence as an efficient and atom-economical approach to synthesizing complex pyridine derivatives. researchgate.netnih.gov These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages in terms of reduced reaction times, lower costs, and environmental impact. nih.gov
The development of green synthesis methodologies is another critical frontier. This includes the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted synthesis, for example, has been shown to accelerate reaction rates and improve yields in the preparation of novel pyridine derivatives. nih.gov Photocatalysis and electrocatalysis are also being explored as methods that can offer mild reaction conditions and high selectivity. researchgate.net
Advances in Characterization Techniques for Intricate Molecular Structures
The unambiguous characterization of novel and complex pyridine derivatives is paramount for understanding their structure-property relationships. A suite of advanced spectroscopic and analytical techniques is indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remains the workhorse for elucidating the molecular framework of newly synthesized pyridine compounds. dntb.gov.uanih.gov Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms within a molecule.
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is crucial for determining the molecular weight and fragmentation patterns of pyridine derivatives, which aids in their structural confirmation. dntb.gov.ua High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition.
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov While often used in conjunction with other techniques, it provides a quick and valuable fingerprint of the compound's chemical makeup. For crystalline pyridine derivatives, single-crystal X-ray diffraction (SCXRD) offers the definitive method for determining the three-dimensional atomic arrangement in the solid state. nih.gov
Predictive Computational Modeling for Novel Pyridine-Based Chemistry
Computational chemistry has become an integral tool in modern chemical research, offering insights that can guide synthetic efforts and predict the properties of novel molecules. Density Functional Theory (DFT) calculations are widely employed to determine various molecular properties of pyridine derivatives, such as their electronic structure, reactivity, and spectroscopic characteristics. nih.govresearchgate.net
Molecular modeling and docking studies are particularly valuable in the field of medicinal chemistry for predicting the binding affinity of pyridine-based compounds to biological targets, such as enzymes. nih.gov This computational screening can help prioritize synthetic targets and accelerate the drug discovery process. nih.gov Computational methods are also being used to investigate reaction mechanisms, providing a deeper understanding of how pyridine derivatives are formed and how they interact with other molecules. researchgate.netoberlin.edu The correlation between computational energy scores and experimental biological activity can be a powerful guide in the lead optimization process for new drugs. nih.gov
Exploration of New Applications in Advanced Organic Synthesis and Material Science
The unique electronic properties of the pyridine ring make its derivatives highly valuable in a wide range of applications. Pyridine-containing compounds are ubiquitous in pharmaceuticals and agrochemicals , and the development of new synthetic methods continues to expand the library of potential drug candidates and crop protection agents. doaj.orgnumberanalytics.comnih.gov
In the realm of material science , pyridine derivatives are being incorporated into functional materials such as polymers, dyes, and liquid crystals. researchgate.netnih.gov The inclusion of the polar pyridine moiety can significantly influence the mesomorphic and photophysical properties of these materials. nih.gov Pyridine-based polymers are also being investigated for various applications, including as components of biorefineries. dntb.gov.ua
Pyridine derivatives also play a crucial role as ligands in coordination chemistry and catalysis. researchgate.net Their ability to coordinate with metal centers is fundamental to the activity of many catalysts used in organic synthesis. The development of new pyridine-based ligands continues to be an active area of research aimed at improving the efficiency and selectivity of catalytic processes.
Challenges and Opportunities in the Academic Research of Pyridine Chemistry
Despite significant progress, challenges remain in the field of pyridine chemistry. The development of more efficient, selective, and sustainable synthetic methods is an ongoing priority. numberanalytics.com The regioselective functionalization of the pyridine ring, particularly at the C3 position, can be challenging due to the inherent electronic properties of the heterocycle. researchgate.net Overcoming these synthetic hurdles represents a significant opportunity for innovation.
The "2-pyridyl problem" in cross-coupling reactions, which refers to the difficulties encountered when using 2-pyridyl nucleophiles, is another persistent challenge that chemists are actively working to solve through the development of new catalysts and coupling strategies. nih.gov
The vast and largely unexplored chemical space of complex pyridine derivatives presents immense opportunities for the discovery of new molecules with novel properties and applications. The synergy between advanced synthesis, sophisticated characterization, and predictive computational modeling will be crucial in navigating this landscape. As our understanding of the fundamental chemistry of pyridines deepens, so too will our ability to harness their potential to address challenges in medicine, materials science, and beyond. numberanalytics.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
